molecular formula C21H26BrN3O2 B251382 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

Katalognummer B251382
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: AKUDJIKQLONINT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide, also known as BEPB, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool in the study of neurological disorders such as Parkinson's disease and schizophrenia.

Wirkmechanismus

The mechanism of action of 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide reduces the release of dopamine in these pathways, which is thought to be responsible for its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including the reduction of dopamine release in the mesolimbic and mesocortical pathways of the brain. It has also been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. In addition, 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been shown to have antipsychotic effects in animal models of schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potency and selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one of the limitations of using 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are a number of future directions for research involving 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide. One area of interest is the potential use of 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide as a therapeutic agent in neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide. Finally, further research is needed to better understand the mechanisms underlying the therapeutic effects of 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide in neurological disorders.

Synthesemethoden

The synthesis of 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide involves several steps, starting with the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to yield the corresponding acid chloride. This is then reacted with 4-(4-ethylpiperazin-1-yl)aniline to give the desired product. The final step involves the bromination of the ethoxy group using N-bromosuccinimide. The overall yield of the synthesis is around 30%.

Wissenschaftliche Forschungsanwendungen

3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia.

Eigenschaften

Molekularformel

C21H26BrN3O2

Molekulargewicht

432.4 g/mol

IUPAC-Name

3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H26BrN3O2/c1-3-24-11-13-25(14-12-24)18-8-6-17(7-9-18)23-21(26)16-5-10-20(27-4-2)19(22)15-16/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26)

InChI-Schlüssel

AKUDJIKQLONINT-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Br

Kanonische SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.